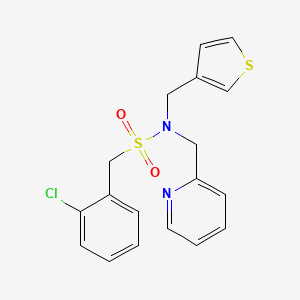

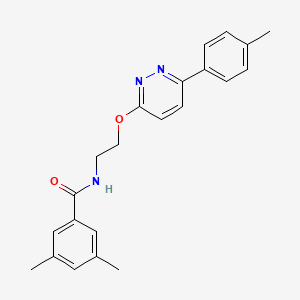

![molecular formula C23H26N4O3S B2653280 2-({4-cyano-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-trien-5-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 728001-60-3](/img/structure/B2653280.png)

2-({4-cyano-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-trien-5-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of 1,5-naphthyridine . It has a molecular formula of C23H26N4O3S and a molecular weight of 438.55. It is not intended for human or veterinary use and is available for research use only.

Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including this compound, can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modification of side chains . The specific chemical reactions involving this compound are not detailed in the available literature.Wissenschaftliche Forschungsanwendungen

Catalytic Applications of Ionic Liquids

A study by Zare et al. (2012) demonstrates the efficiency of novel Bronsted acidic ionic liquids, specifically triethylamine-bonded sulfonic acid {[Et3N–SO3H]Cl}, as homogeneous and green catalysts for various organic transformations. This research highlights the potential of these ionic liquids in catalyzing multi-component reactions under environmentally friendly conditions, offering high yields, clean processes, and ease of catalyst preparation and regeneration. These findings could be relevant to the synthesis or functionalization of complex molecules similar to the queried compound (Zare et al., 2012).

Synthesis of Conformationally Restricted Dopamine Analogues

Gentles et al. (1991) explored the synthesis of bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues. This work involves complex organic synthesis techniques that could be applicable to the synthesis of naphthyridine analogs, showcasing how structural modifications can influence the biological activity and selectivity of compounds. Such methodologies might offer insight into the design and synthesis of compounds with specific biological activities, including those structurally related to the queried compound (Gentles et al., 1991).

Heterocyclic Chemistry Applications

Bialy and Gouda (2011) discussed the synthesis, antitumor, and antioxidant activities of new benzothiophenes, highlighting the role of cyanoacetamide as a key intermediate. The study underscores the importance of heterocyclic chemistry in developing compounds with potential therapeutic applications. Although the direct relevance to the queried compound is not established, the methodologies and applications in drug discovery provide a context for the potential uses of complex organic molecules in medicinal chemistry (Bialy & Gouda, 2011).

Fluorescent Chemodosimeters

Yu et al. (2008) developed a novel fluorescent chemodosimeter based on 1,8-naphthyridine, exhibiting high selectivity to Zn(2+) and Cu(2+). This study illustrates the application of naphthyridine derivatives in the development of selective fluorescent sensors for metal ions, which could be explored for similar compounds with potential utility in chemical sensing and environmental monitoring (Yu et al., 2008).

Eigenschaften

IUPAC Name |

2-[(4-cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3S/c1-29-19-4-3-15(11-20(19)30-2)5-8-25-21(28)14-31-23-17(13-24)12-18-22(26-23)16-6-9-27(18)10-7-16/h3-4,11-12,16H,5-10,14H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZBMENUXCXXJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=C(C=C2C#N)N4CCC3CC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

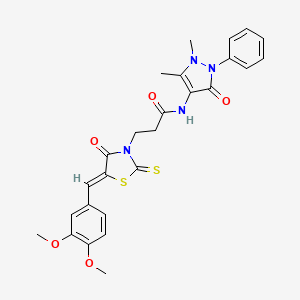

![5-[3-(4-butoxyphenyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B2653203.png)

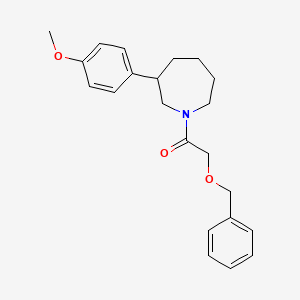

![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide](/img/structure/B2653205.png)

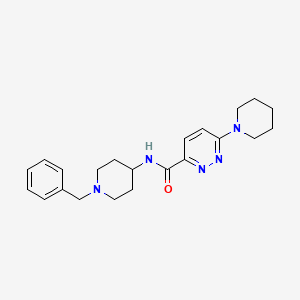

![(2Z)-6,8-dichloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2653210.png)

![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2653212.png)

![N-[(4-fluorophenyl)methyl]-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2653213.png)

![Methyl 2-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2653215.png)